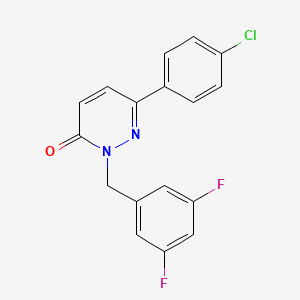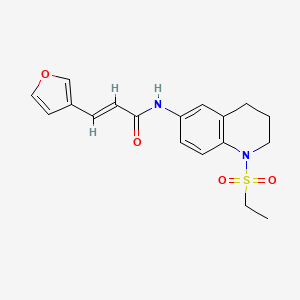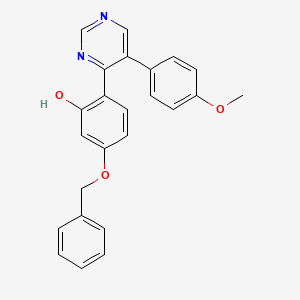
5-(Benzyloxy)-2-(5-(4-methoxyphenyl)pyrimidin-4-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-2-(5-(4-methoxyphenyl)pyrimidin-4-yl)phenol is a complex organic compound that features a benzyloxy group, a methoxyphenyl group, and a pyrimidinyl group attached to a phenol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-(5-(4-methoxyphenyl)pyrimidin-4-yl)phenol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of 4-methoxyphenyl is coupled with a halogenated pyrimidine.
Attachment of the Benzyloxy Group: The benzyloxy group can be introduced through an etherification reaction, where benzyl alcohol is reacted with a phenol derivative in the presence of a strong base such as sodium hydride.
Final Assembly: The final compound is obtained by coupling the intermediate products through a series of substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-(5-(4-methoxyphenyl)pyrimidin-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, and sodium borohydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
5-(Benzyloxy)-2-(5-(4-methoxyphenyl)pyrimidin-4-yl)phenol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of organic electronic materials and polymers.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-(5-(4-methoxyphenyl)pyrimidin-4-yl)phenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)-2-(5-(4-methoxyphenyl)pyrimidin-4-yl)phenol
- 5-(Benzyloxy)-2-(4-methoxyphenyl)pyrimidin-4-yl)phenol
- 5-(Benzyloxy)-2-(5-(4-hydroxyphenyl)pyrimidin-4-yl)phenol
Uniqueness
5-(Benzyloxy)-2-(5-(4-methoxyphenyl)pyrimidin-4-yl)phenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)pyrimidin-4-yl]-5-phenylmethoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-28-19-9-7-18(8-10-19)22-14-25-16-26-24(22)21-12-11-20(13-23(21)27)29-15-17-5-3-2-4-6-17/h2-14,16,27H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXZBTHNORHYCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate](/img/structure/B2364202.png)
![(2Z)-2-[(acetyloxy)imino]-N-(3,5-dimethoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2364205.png)
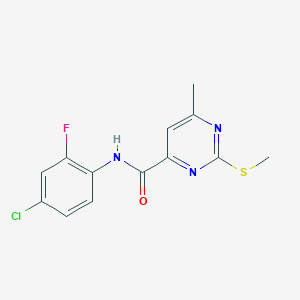
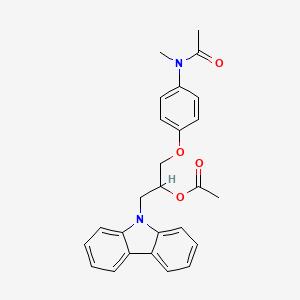
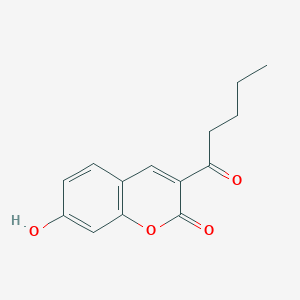
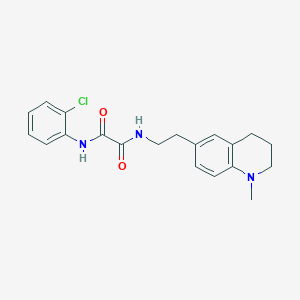
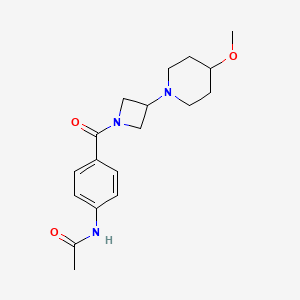
![N-tert-butyl-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2364214.png)
![N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzenesulfonamide](/img/structure/B2364216.png)
![(E)-N-{7-[1-(3-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B2364218.png)
